piCRAC-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

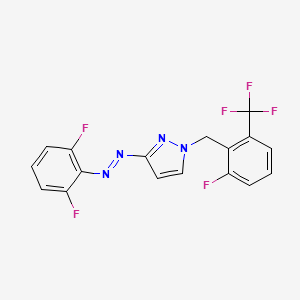

piCRAC-1 is a potent, photoinducible calcium release-activated calcium (CRAC) channel inhibitor. It has been designed to enable optical inhibition of store-operated calcium influx and downstream signaling. This compound has shown promise in alleviating thrombocytopenia and hemorrhage in a zebrafish model of Stormorken syndrome .

Preparation Methods

piCRAC-1 is synthesized based on N-arylbenzamide CRAC channel inhibitors, such as the GSK series compounds and Synta 66. The preparation involves monitoring UV-Vis spectra, HPLC, and NMR profiles to ensure the desired configuration and stability .

Chemical Reactions Analysis

piCRAC-1 undergoes reversible trans-to-cis isomerization upon illumination with light at different wavelengths. Irradiation at 365 nm leads to conversion from the trans to cis configuration . This photoswitchable property allows for precise spatiotemporal control over CRAC channel activity. The compound’s major reactions include photoisomerization, which is crucial for its function as a CRAC channel inhibitor .

Scientific Research Applications

piCRAC-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been used to study the role of CRAC channels in various physiological processes and diseases. In medicine, this compound has been applied to alleviate symptoms of Stormorken syndrome in zebrafish models by inhibiting overactive CRAC channels . Its ability to provide optical control over calcium signaling makes it a valuable tool for investigating calcium-dependent processes in cells .

Mechanism of Action

piCRAC-1 exerts its effects by inhibiting CRAC channels, which are composed of STIM and ORAI proteins. These channels are essential for store-operated calcium entry (SOCE) in both excitable and nonexcitable cells. This compound achieves optical inhibition of CRAC channels through reversible trans-cis isomerization, allowing for precise control over calcium influx and downstream signaling pathways . This mechanism is particularly useful for studying diseases associated with overactive CRAC channels, such as Stormorken syndrome .

Comparison with Similar Compounds

piCRAC-1 is unique due to its photoswitchable properties, which allow for reversible control over CRAC channel activity. Similar compounds include other CRAC channel inhibitors like the GSK series and Synta 66, which also target CRAC channels but lack the photoswitchable feature . The ability to control this compound’s activity with light provides a significant advantage in research applications, offering high spatiotemporal resolution and reduced systemic side effects .

Properties

Molecular Formula |

C17H10F6N4 |

|---|---|

Molecular Weight |

384.28 g/mol |

IUPAC Name |

(2,6-difluorophenyl)-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]diazene |

InChI |

InChI=1S/C17H10F6N4/c18-12-4-1-3-11(17(21,22)23)10(12)9-27-8-7-15(26-27)24-25-16-13(19)5-2-6-14(16)20/h1-8H,9H2 |

InChI Key |

TXWNZTPRPAPHSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N=NC3=C(C=CC=C3F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.